

# Introduction: Elucidating the Structure and Significance of a Key Fluorinated Intermediate

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## Compound of Interest

Compound Name: 2-(Aminomethyl)-6-fluorophenol

CAS No.: 887583-67-7

Cat. No.: B1373377

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In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have garnered significant attention for their unique ability to modulate the physicochemical and biological properties of molecules.<sup>[1][2]</sup> The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable tool in drug design.<sup>[2][3]</sup> This guide focuses on a pivotal building block in this domain: 2-Amino-6-fluorophenol.

It is crucial to distinguish the subject of this guide, 2-Amino-6-fluorophenol (CAS 53981-25-2), from the similarly named **2-(Aminomethyl)-6-fluorophenol**. The former features an amino group directly attached to the phenolic ring, while the latter would contain a methylene spacer. This document will exclusively detail the properties, synthesis, and applications of 2-Amino-6-fluorophenol, a compound of significant interest in the synthesis of advanced chemical entities.

## Core Molecular Attributes

A foundational understanding of a molecule begins with its fundamental chemical and physical properties. 2-Amino-6-fluorophenol is a substituted aromatic compound whose utility is derived from the interplay of its three functional groups: the hydroxyl, the amino, and the fluorine atom.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>6</sub> FNO	[4][5][6][7]
Molecular Weight	127.12 g/mol	[4][5][6][7]
IUPAC Name	2-amino-6-fluorophenol	[4][7]
Synonyms	6-Fluoro-2-aminophenol	[4][5][6]
CAS Number	53981-25-2	[4][5][6]
Density	1.347 g/cm <sup>3</sup>	[4]
Purity (Typical)	≥95%	[4]

## Synthesis and Mechanistic Considerations

The synthesis of substituted phenols often involves multi-step pathways that require careful control of reaction conditions to ensure regioselectivity and high yield. While specific, proprietary synthesis methods for 2-Amino-6-fluorophenol are not detailed in the provided search results, a general understanding can be derived from related phenolic compound syntheses.

A plausible synthetic route, illustrated below, could involve the nitration of a fluorophenol precursor followed by the reduction of the nitro group to an amine. The choice of starting material and reagents is critical to direct the electrophilic substitution to the desired position.



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Caption: A plausible synthetic pathway for 2-Amino-6-fluorophenol.

## Experimental Protocol: A Generalized Approach

The following protocol outlines a general procedure for the reduction of a nitrophenol to an aminophenol, a key step in the proposed synthesis.

- **Reactor Setup:** A multi-neck round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
- **Reagent Charging:** The nitrophenol precursor is dissolved in a suitable solvent, such as ethanol or acetic acid. A reducing agent, for instance, iron powder and a catalytic amount of hydrochloric acid, is added to the flask.
- **Reaction Execution:** The mixture is heated to reflux with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC).
- **Work-up and Isolation:** Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the iron salts. The filtrate is then neutralized, and the product is extracted with an organic solvent.
- **Purification:** The crude product is purified by recrystallization or column chromatography to yield the final aminophenol.

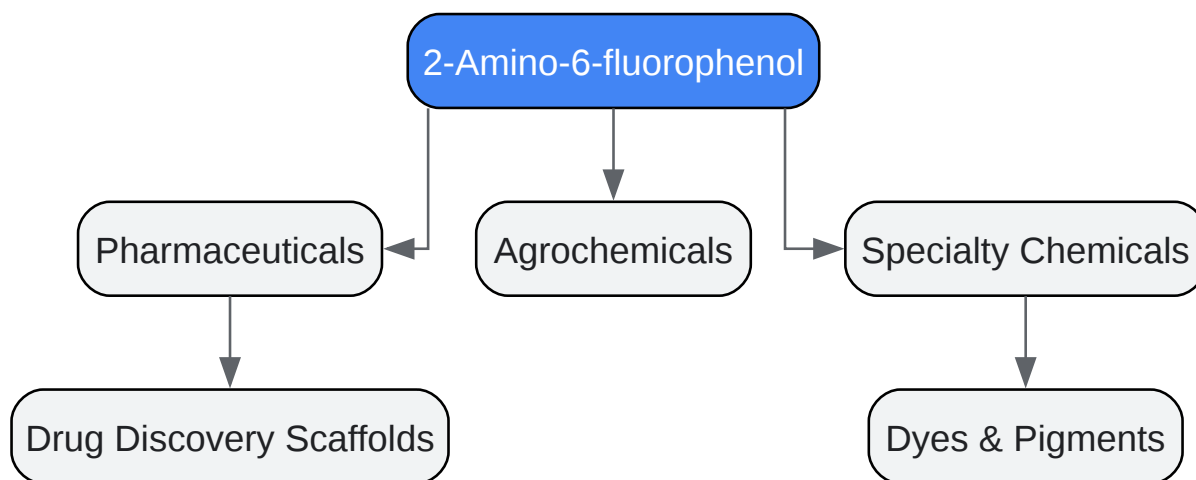
This self-validating system relies on the TLC analysis at each stage to confirm the conversion of the starting material and the formation of the desired product before proceeding to the next step.

## Applications in Research and Drug Development

2-Amino-6-fluorophenol serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the differential reactivity of its functional groups, allowing for sequential chemical modifications.

- **Pharmaceutical Synthesis:** The aminophenol scaffold is a common feature in many pharmaceutical compounds. The presence of the fluorine atom can enhance the pharmacological profile of the final drug molecule.<sup>[1]</sup>
- **Agrochemicals:** Similar to pharmaceuticals, the introduction of fluorine into agrochemicals can improve their efficacy and stability.

- Specialty Chemicals: This compound is also utilized in the production of dyes and pigments, where the specific substitution pattern influences the resulting color and properties.[1]



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Caption: Key application areas for 2-Amino-6-fluorophenol.

## Safety and Handling

As with any chemical reagent, proper handling and storage of 2-Amino-6-fluorophenol are paramount for laboratory safety.

Hazard Identification:

- H302: Harmful if swallowed.[5][7]
- H315: Causes skin irritation.[5][7]
- H319: Causes serious eye irritation.[5][7]

Precautionary Measures:

- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
- Always use in a well-ventilated area or under a chemical fume hood.[8][9]

- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]

Storage:

- Keep in a dark place, under an inert atmosphere.[5]
- Store in a freezer, under -20°C for long-term stability.[5]

## Conclusion

2-Amino-6-fluorophenol is a valuable and versatile fluorinated building block with significant applications in pharmaceutical and chemical synthesis. Its unique combination of functional groups allows for diverse chemical transformations, leading to the creation of complex molecules with tailored properties. A thorough understanding of its chemical attributes, synthetic pathways, and safety protocols is essential for its effective and safe utilization in research and development.

## References

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